molecular formula C8H14O3 B1280409 3,3-Dimethyl-5-oxohexanoic acid CAS No. 20624-63-9

3,3-Dimethyl-5-oxohexanoic acid

Cat. No. B1280409
CAS RN: 20624-63-9
M. Wt: 158.19 g/mol
InChI Key: SLBXWQKHHZUDAY-UHFFFAOYSA-N
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Patent
US04628117

Procedure details

Isophorone was ozonized in the presence of 0.23% manganous acetate. For the reaction 43 grams isophorone, 120 grams acetic acid, 60 grams water and 100 milligrams Mn(OAc)2. 4H2O were charged to the reactor and ozonized in the usual manner at ambient temperature and pressure. The essentially colorless reaction mixture developed a slight greenish coloration after about three hours and after six hours was dark brown. Ozone addition was terminated at this point. The absence of active oxygen made any decomposition precautionary step unnecessary and the reaction mixture was directly treated under vacuum to strip off acetic acid and water. Vacuum distillation of the resulting crude product at 0.3 mm Hg gave an 87 percent yield of 96.5% pure 5-keto-3,3-dimethylhexanoic acid boiling in the range 95° C. to 100° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
manganous acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Three
[Compound]
Name
Mn(OAc)2
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
60 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9]C(C)(C)[CH2:5][C:4]([CH3:10])=[CH:3]1.[C:11]([OH:14])(=[O:13])[CH3:12].O=[O+][O-]>O>[O:1]=[C:2]([CH3:9])[CH2:3][C:4]([CH3:10])([CH3:5])[CH2:12][C:11]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Two
Name
manganous acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
43 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(=O)O
Name
Mn(OAc)2
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
60 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
4H2O were charged to the reactor
CUSTOM
Type
CUSTOM
Details
ozonized in the usual manner at ambient temperature
CUSTOM
Type
CUSTOM
Details
after about three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was terminated at this point
ADDITION
Type
ADDITION
Details
was directly treated under vacuum
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the resulting crude product at 0.3 mm Hg

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C(CC(CC(=O)O)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.